molecular formula C16H20N2O2 B2863142 N-(2-nitrophenyl)adamantan-1-amine CAS No. 160917-92-0

N-(2-nitrophenyl)adamantan-1-amine

Cat. No. B2863142
Key on ui cas rn: 160917-92-0
M. Wt: 272.348
InChI Key: QHBZIJTYURZGOY-UHFFFAOYSA-N
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Patent
US05686449

Procedure details

A solution of N-Adamantan-1-yl-2-nitro-phenylamine (6 g) prepared as in intermediate 10 in ethyl acetate (120 ml) was hydrogenated at 23° and 1 atm. pressure over 5% platinum on carbon (600 mg) for 2 h. The catalyst was removed by filtration through hyflo and the filtrate evaporated to give a brown solid. This was adsorbed onto silica and chromatographed with hexane-EA (20:3) as eluent to give the title compound (3.45 g) as cream crystals, m.p. -69°-71°.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([NH:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N+:18]([O-])=O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2>C(OCC)(=O)C.[Pt]>[C:1]12([NH:11][C:12]3[C:13]([NH2:18])=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:2][CH:3]3[CH2:9][CH:7]([CH2:6][CH:5]([CH2:4]3)[CH2:10]1)[CH2:8]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)NC2=C(C=CC=C2)[N+](=O)[O-]
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 23°
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through hyflo
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
chromatographed with hexane-EA (20:3) as eluent

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC=2C(=CC=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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